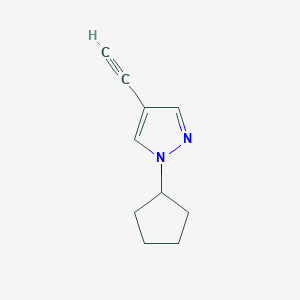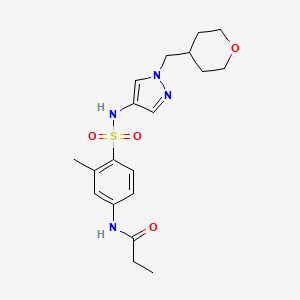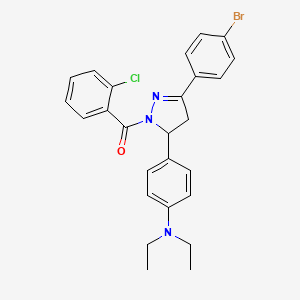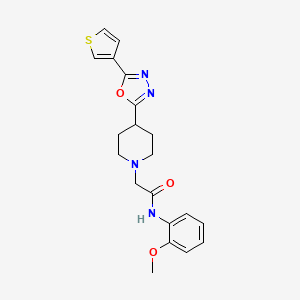
1-cyclopentyl-4-ethynyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-cyclopentyl-4-ethynyl-1H-pyrazole” is a chemical compound with the molecular formula C10H12N2 . It has a molecular weight of 160.22 . The IUPAC name for this compound is 1-cyclopentyl-4-ethynyl-1H-pyrazole .
Molecular Structure Analysis
The InChI code for “1-cyclopentyl-4-ethynyl-1H-pyrazole” is 1S/C10H12N2/c1-2-9-7-11-12(8-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2 . This indicates the presence of a cyclopentyl group and an ethynyl group attached to the pyrazole ring.
Physical And Chemical Properties Analysis
“1-cyclopentyl-4-ethynyl-1H-pyrazole” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Development and Synthesis Approaches
1-Cyclopentyl-4-ethynyl-1H-pyrazole serves as a fundamental compound in the development of various pyrazole derivatives with potential applications in organic and medicinal chemistry. Its relevance is underpinned by the synthesis methodologies and applications in creating complex molecules.
A practical approach to synthesize pyrazole derivatives involves the cyclocondensation of cross-conjugated enynones with arylhydrazines, leading to the regioselective synthesis of pyrazoles. This method is highlighted by its simplicity, high yields, and the ability to introduce various substituents, enhancing the utility of 1-cyclopentyl-4-ethynyl-1H-pyrazole in fluorescent molecule synthesis due to some pyrazoles' inherent fluorescent properties (Golovanov et al., 2021).
Another significant application involves a green, practical approach to synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, showcasing the compound's versatility in creating N-fused heterocycles. This method emphasizes solvent-free conditions, highlighting an environmentally friendly strategy for synthesizing complex heterocycles, which are crucial in organic and medicinal chemistry for their broad application range (Reddy & Jeong, 2013).
Propiedades
IUPAC Name |
1-cyclopentyl-4-ethynylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-9-7-11-12(8-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWJMDYNSIWHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-4-ethynyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2812666.png)

![N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide](/img/structure/B2812671.png)
![2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide](/img/structure/B2812672.png)
![2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2812673.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2812676.png)

![3,3-Dimethyl-4-[1-(6-methyl-2-propan-2-ylpyridine-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2812679.png)



![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)

![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)